molecular formula C21H14N2O7 B15008944 2-{4-[(1E)-2-cyano-3-ethoxy-1-hydroxy-3-oxoprop-1-en-1-yl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

2-{4-[(1E)-2-cyano-3-ethoxy-1-hydroxy-3-oxoprop-1-en-1-yl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

Cat. No.: B15008944
M. Wt: 406.3 g/mol
InChI Key: XBXAHOZZTYBNPH-WUKNDPDISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[(1E)-2-cyano-3-ethoxy-1-hydroxy-3-oxoprop-1-en-1-yl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is a complex organic compound that belongs to the class of isoindoles. Isoindoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its unique structure, which includes a cyano group, an ethoxy group, and a hydroxy group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 2-{4-[(1E)-2-cyano-3-ethoxy-1-hydroxy-3-oxoprop-1-en-1-yl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid typically involves multiple steps. One common method includes the reaction of an appropriate isoindole derivative with ethyl cyanoacetate under basic conditions, followed by hydrolysis and cyclization to form the final product. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents to increase yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .

Scientific Research Applications

2-{4-[(1E)-2-cyano-3-ethoxy-1-hydroxy-3-oxoprop-1-en-1-yl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, the cyano group can interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The ethoxy and hydroxy groups can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .

Properties

Molecular Formula

C21H14N2O7

Molecular Weight

406.3 g/mol

IUPAC Name

2-[4-[(E)-2-cyano-3-ethoxy-1-hydroxy-3-oxoprop-1-enyl]phenyl]-1,3-dioxoisoindole-5-carboxylic acid

InChI

InChI=1S/C21H14N2O7/c1-2-30-21(29)16(10-22)17(24)11-3-6-13(7-4-11)23-18(25)14-8-5-12(20(27)28)9-15(14)19(23)26/h3-9,24H,2H2,1H3,(H,27,28)/b17-16+

InChI Key

XBXAHOZZTYBNPH-WUKNDPDISA-N

Isomeric SMILES

CCOC(=O)/C(=C(\C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)/O)/C#N

Canonical SMILES

CCOC(=O)C(=C(C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)O)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.